Regioisomeric Identity Versus 4-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: Impact on Drug Intermediate Accessibility
The 7‑bromomethyl regioisomer is the direct precursor to the 7‑substituted benzoxaborole clinical candidates exemplified by (S)-3-aminomethyl-7-(3-hydroxy-propoxy)-3H-benzo[c][1,2]oxaborol-1-ol, an advanced antibacterial lead [1]. The 4‑bromomethyl isomer (CAS 2058056-26-9) cannot yield the same 7‑alkoxy substitution pattern and therefore directs synthesis toward a completely different pharmacophore series . In a published library synthesis of 4-, 6-, and 7‑substituted benzoxaboroles, the 7‑substituted series produced distinct antimicrobial activity profiles (MICs against MRSA and E. coli) that were not replicated by the 4‑ or 6‑substituted analogs, confirming that regioisomeric position is a binary determinant of biological outcome [2].
| Evidence Dimension | Synthetic accessibility to 7‑alkoxy‑benzoxaborole antibacterial agents |
|---|---|
| Target Compound Data | 7‑(Bromomethyl) isomer enables direct nucleophilic displacement to install 7‑alkoxy chains required for Gram‑negative antibacterial activity (e.g., (S)-3-aminomethyl-7-(3-hydroxy-propoxy) derivative) |
| Comparator Or Baseline | 4‑(Bromomethyl) isomer (CAS 2058056-26-9) – identical MW (226.86) and formula (C₈H₈BBrO₂) but directs substitution to the 4‑position, producing regioisomeric products that lack the 7‑substitution geometry essential for the antibacterial pharmacophore |
| Quantified Difference | Binary (accessible vs. inaccessible target compound series); none of the 4‑ or 6‑substituted benzoxaboroles recapitulated the antimicrobial activity profile of the 7‑substituted series in direct comparative screening [2] |
| Conditions | Multi‑step synthesis of benzoxaborole library starting from bromo‑substituted xylenes; antimicrobial evaluation against methicillin‑resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans [2] |
Why This Matters
Procuring the correct regioisomer is non‑negotiable when the synthetic target requires a 7‑substituted benzoxaborole pharmacophore; the 4‑isomer, despite identical molecular formula and similar cost, leads to a different chemical series and cannot substitute.
- [1] Polymorphs of (S)-3-aminomethyl-7-(3-hydroxy-propoxy)-3H-benzo[c][1,2]oxaborol-1-ol. US Patent Application 20090312345 / WO 2009158382. Filed 17 Dec 2009. https://patents.justia.com/patent/20100022772. Accessed 28 Apr 2026. View Source
- [2] Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens. ACS Omega 2025, 10 (29), 31722–31740. DOI: 10.1021/acsomega.5c02701. https://pmc.ncbi.nlm.nih.gov/articles/PMC12311745/. Accessed 28 Apr 2026. View Source
